

# Application Notes and Protocols for Mca-Ala-Pro-Lys(Dnp)-OH

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## Compound of Interest

Compound Name: Mca-Ala-Pro-Lys(Dnp)-OH

Cat. No.: B6347093

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## Introduction

**Mca-Ala-Pro-Lys(Dnp)-OH** is a quenched fluorogenic peptide substrate primarily utilized for the sensitive detection of Angiotensin-Converting Enzyme 2 (ACE2) activity.[1][2] This substrate consists of a fluorescent group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2][3] Upon enzymatic cleavage of the peptide bond between the proline and lysine residues by ACE2, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity.[4] This property allows for the continuous monitoring of ACE2 enzymatic activity in various biological samples, including plasma, urine, and heart and lung tissues.[5] Beyond its primary use as an ACE2 substrate, **Mca-Ala-Pro-Lys(Dnp)-OH** also finds applications in peptide synthesis, drug delivery systems, bioconjugation, and cancer research.[6]

## Product Information

Property	Value	Reference
Synonyms	Mca-APK(Dnp), Mca-APK(Dnp)-OH	[6]
CAS Number	305336-82-7	
Molecular Formula	C <sub>32</sub> H <sub>36</sub> N <sub>6</sub> O <sub>12</sub>	[6]
Molecular Weight	696.67 g/mol	[6]
Appearance	Yellow powder	[6]
Purity	≥95% (HPLC)	
Excitation Wavelength	320-328 nm	[7][8]
Emission Wavelength	393-430 nm	[4][7]

## Reconstitution and Storage

Proper reconstitution and storage of **Mca-Ala-Pro-Lys(Dnp)-OH** are crucial for maintaining its stability and ensuring reliable experimental results.

### Reconstitution

The recommended solvent for reconstituting **Mca-Ala-Pro-Lys(Dnp)-OH** is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] Alternatively, for specific ACE2 activity assays, reconstitution in 1% NH<sub>4</sub>OH has also been reported.[6]

Protocol for Reconstituting in DMSO:

- Prior to opening, bring the vial of **Mca-Ala-Pro-Lys(Dnp)-OH** powder to room temperature.
- To prepare a stock solution (e.g., 10 mM), add the appropriate volume of fresh, anhydrous DMSO to the vial.
- To aid dissolution, the mixture can be gently vortexed or sonicated. Heating the tube to 37°C and oscillating in an ultrasonic bath can also increase solubility.[5]
- Ensure the peptide is completely dissolved before use.

## Storage

The stability of **Mca-Ala-Pro-Lys(Dnp)-OH** depends on whether it is in powdered form or in solution.

Form	Storage Temperature	Duration	Reference
Powder	-20°C to -80°C	Up to 2 years	[1]
2°C to 8°C	Short-term	[6]	
In DMSO	-80°C	Up to 6 months	[1][5]
-20°C	Up to 1 month	[1][5]	

Important Storage Considerations:

- **Protect from Light:** The substrate is light-sensitive and should be stored in the dark.
- **Avoid Repeated Freeze-Thaw Cycles:** After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freezing and thawing.[5][9]
- **Hygroscopic Nature:** DMSO is hygroscopic; use newly opened DMSO for reconstitution to ensure optimal solubility.[1]
- **Sealed Storage:** Store both the powder and the stock solutions in tightly sealed containers to prevent moisture absorption.[1]

## Experimental Protocols

### ACE2 Activity Assay

This protocol describes a method to measure ACE2 activity in biological samples using **Mca-Ala-Pro-Lys(Dnp)-OH**.

Materials:

- **Mca-Ala-Pro-Lys(Dnp)-OH**

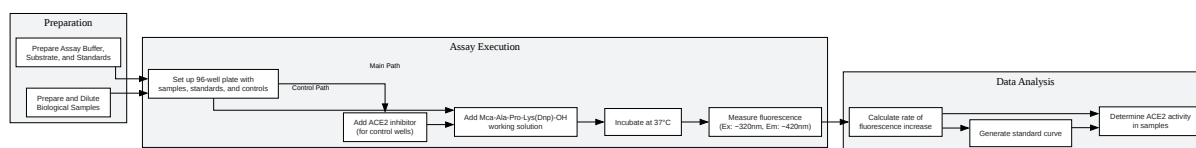
- Recombinant human or mouse ACE2 (for standard curve)
- Biological samples (e.g., urine, plasma, cell culture medium)
- Assay Buffer: 50 mM MES, 300 mM NaCl, 10  $\mu$ M ZnCl<sub>2</sub>, pH 6.8[6]
- ACE2 inhibitor (e.g., MLN-4760 or DX600) for specificity control[6]
- Black 96-well microplate
- Fluorescence plate reader

#### Procedure:

- Preparation of Reagents:
  - Prepare the Assay Buffer and store it at 4°C.[6]
  - Reconstitute **Mca-Ala-Pro-Lys(Dnp)-OH** to a stock concentration of 10-15 mM in an appropriate solvent (e.g., 1% NH<sub>4</sub>OH or DMSO).[4][6]
  - Prepare a working solution of the substrate by diluting the stock solution in the Assay Buffer. The final concentration in the assay can range from 10  $\mu$ M to 50  $\mu$ M.[4][10]
  - Prepare a series of dilutions of recombinant ACE2 in Assay Buffer to generate a standard curve (e.g., from 1.56 to 50 ng/ml).[6][7]
- Sample Preparation:
  - Dilute biological samples in Assay Buffer as needed. For example, urine samples can be diluted at least 1:2 and plasma samples 1:7.5.[6] Undiluted cell culture medium may also be used.[6]
- Assay Setup:
  - In a black 96-well plate, add your samples, standards, and controls.

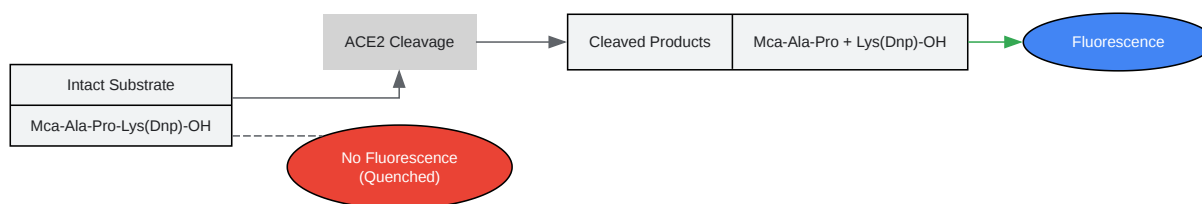
- For each sample and standard, prepare duplicate wells: one for total activity and one for the inhibitor control.
- To the inhibitor control wells, add the ACE2 inhibitor (e.g., 10  $\mu$ M final concentration of MLN-4760).[6] To the total activity wells, add an equivalent volume of Assay Buffer.
- Add the prepared samples and standards to the appropriate wells. The final volume per well should be brought to 50  $\mu$ L with Assay Buffer.[4]
- Enzymatic Reaction and Measurement:
  - Initiate the reaction by adding 50  $\mu$ L of the **Mca-Ala-Pro-Lys(Dnp)-OH** working solution to each well.[4]
  - Incubate the plate at 37°C.[4]
  - Measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 hours) using a fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm.[7][11]
- Data Analysis:
  - Subtract the fluorescence signal of the blank (no enzyme) from all readings.
  - Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample and standard.
  - Subtract the rate of the inhibitor control from the total activity rate to determine the specific ACE2 activity.
  - Generate a standard curve by plotting the specific ACE2 activity of the standards against their concentrations.
  - Calculate the ACE2 activity in the unknown samples by interpolating from the standard curve.

## Diagrams



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Caption: Workflow for ACE2 Activity Assay.



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Caption: FRET Mechanism of **Mca-Ala-Pro-Lys(Dnp)-OH**.

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